molecular formula C11H9F3N2O2 B13028674 ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No.: B13028674
M. Wt: 258.20 g/mol
InChI Key: CUZYOANUXMRCAC-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF3) attached to the indazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base.

    Esterification: The carboxylic acid group on the indazole ring can be esterified using ethanol and a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate (CF3COONa).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: CF3COONa in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various trifluoromethylated derivatives.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indazole core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate can be compared with other trifluoromethylated indazole derivatives:

    Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used for its COX-2 inhibition.

    Sorafenib: A kinase inhibitor with a trifluoromethyl group, used in cancer treatment.

These compounds share the trifluoromethyl group, which contributes to their enhanced biological activity and stability

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-5-6(11(12,13)14)3-4-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)

InChI Key

CUZYOANUXMRCAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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